molecular formula C9H10O B7819473 Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol

Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol

Cat. No.: B7819473
M. Wt: 134.17 g/mol
InChI Key: FJVJYFYHZSSACB-UHFFFAOYSA-N
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Description

Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol is a chemical compound with the molecular formula C9H10O and a molecular weight of 134.18 g/mol. It is a colorless to light-yellow liquid at room temperature. This compound is known for its unique bicyclic structure, which includes a fused three-membered ring and a four-membered ring.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the cyclization of appropriate precursors, such as dienes, under specific conditions.

  • Industrial Production Methods: Large-scale production typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and controlled temperature and pressure settings.

Types of Reactions:

  • Oxidation: Bicyclo[4.2-0]octa-1,3,5-trien-7-ylmethanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

  • Reduction: Reduction reactions can convert the compound to its corresponding alcohol or other reduced forms.

  • Substitution: Substitution reactions can occur at various positions on the bicyclic structure, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Aldehydes, ketones, and carboxylic acids.

  • Reduction Products: Alcohols and other reduced derivatives.

  • Substitution Products: A variety of substituted bicyclic compounds.

Scientific Research Applications

Chemistry: Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new therapeutic agents. Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced coatings.

Mechanism of Action

The mechanism by which Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate interaction. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Bicyclo[4.2.0]octa-1,3,5-trien-7-one: A related compound with a similar bicyclic structure but lacking the hydroxyl group.

  • Bicyclo[4.2.0]octa-1,3,5-triene: A compound with a similar ring structure but different functional groups.

Uniqueness: Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol is unique due to its specific combination of bicyclic structure and hydroxyl group, which imparts distinct chemical and biological properties compared to its analogs.

This comprehensive overview provides a detailed understanding of Bicyclo[420]octa-1,3,5-trien-7-ylmethanol, its preparation, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

7-bicyclo[4.2.0]octa-1,3,5-trienylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c10-6-8-5-7-3-1-2-4-9(7)8/h1-4,8,10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVJYFYHZSSACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C21)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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